Caspase-9 Inhibitor Z-LEHD-FMK
Description
Overview of Caspase-9: Role in Apoptosis and Cellular Regulation
Caspase-9 is a critical initiator caspase in the intrinsic pathway of apoptosis, a form of programmed cell death essential for normal development and tissue homeostasis. wikipedia.orgnih.govlaboratorynotes.com This pathway is triggered by various intracellular stress signals, such as DNA damage, oxidative stress, and growth factor withdrawal. laboratorynotes.com In its inactive state, procaspase-9 exists as a monomer in the cytosol. nih.gov Upon receiving apoptotic signals, mitochondria release cytochrome c, which binds to the apoptotic protease-activating factor-1 (Apaf-1). This binding, in the presence of ATP/dATP, triggers the assembly of a large protein complex known as the apoptosome. wikipedia.orglaboratorynotes.com
The apoptosome serves as an activation platform for procaspase-9. laboratorynotes.com It recruits procaspase-9 through interactions between the caspase recruitment domain (CARD) of Apaf-1 and the corresponding CARD in the prodomain of procaspase-9. nih.govlaboratorynotes.com This recruitment leads to the dimerization and subsequent activation of caspase-9. nih.govnih.gov Unlike other caspases, caspase-9 remains active while bound to the apoptosome, forming a holoenzyme complex. laboratorynotes.com
Once activated, caspase-9 acts as an initiator by cleaving and activating downstream executioner caspases, primarily caspase-3 and caspase-7. wikipedia.orglaboratorynotes.com These executioner caspases are responsible for the systematic dismantling of the cell by cleaving a broad range of cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis. frontiersin.org
Rationale for Caspase-9 Inhibition in Mechanistic Studies
The inhibition of caspase-9 is a valuable tool for dissecting the intricate molecular mechanisms of apoptosis and other cellular processes in which it is involved. By specifically blocking the activity of this initiator caspase, researchers can investigate the sequence of events in the apoptotic cascade and delineate the specific contributions of the intrinsic pathway to cell death in various contexts.
One of the primary reasons for inhibiting caspase-9 is to determine whether a particular apoptotic stimulus acts through the mitochondrial pathway. If inhibiting caspase-9 prevents or significantly reduces cell death, it provides strong evidence for the involvement of this pathway. This approach allows scientists to differentiate between the intrinsic and extrinsic (death receptor-mediated) pathways of apoptosis.
Furthermore, inhibiting caspase-9 enables the study of cellular events that occur upstream of its activation. By blocking the cascade at this specific point, researchers can investigate the roles of various pro-apoptotic and anti-apoptotic proteins that regulate the release of cytochrome c from mitochondria and the formation of the apoptosome. This helps in understanding the complex regulatory networks that control the commitment of a cell to apoptosis.
The availability of specific inhibitors also facilitates the exploration of the non-apoptotic functions of caspase-9. frontiersin.org By inhibiting its catalytic activity, researchers can explore whether the observed effects in processes like cellular differentiation or immune response are dependent on its proteolytic function or other non-enzymatic roles. frontiersin.org This is crucial for understanding the full spectrum of caspase-9's biological activities.
Moreover, in studies of certain diseases, inhibiting caspase-9 can help to elucidate its role in pathology. For instance, increased caspase-9 activity has been implicated in the progression of various neurological, autoimmune, and cardiovascular disorders. wikipedia.org Using inhibitors in experimental models of these diseases can help to clarify the contribution of caspase-9-mediated apoptosis to the disease process and to identify potential therapeutic targets.
Introduction of Z-LEHD-FMK as a Research Probe for Caspase-9 Activity
Z-LEHD-FMK is a widely used chemical tool for investigating the role of caspase-9 in biological systems. It is a synthetic peptide-based inhibitor that is both cell-permeable and irreversible. medchemexpress.commedkoo.comselleckchem.com Its design as a fluoromethyl ketone (FMK)-derivatized peptide allows it to act as an effective and irreversible inhibitor of caspase activity with no inherent cytotoxic effects, making it a valuable tool for studying caspase function. rndsystems.combio-techne.com
The specificity of Z-LEHD-FMK for caspase-9 is based on the peptide sequence Leu-Glu-His-Asp (LEHD), which mimics the cleavage site recognized by caspase-9 in its natural substrates. This allows the inhibitor to bind to the active site of caspase-9. The fluoromethyl ketone group then reacts covalently with the cysteine residue in the active site, leading to irreversible inhibition. medchemexpress.com
In research, Z-LEHD-FMK is employed to selectively block the activity of caspase-9, thereby allowing for the investigation of its downstream effects. For example, it has been used to demonstrate that the apoptosis induced by tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) in certain human cancer cell lines proceeds through the mitochondrial pathway. apexbt.com In these studies, treatment with Z-LEHD-FMK was shown to inhibit TRAIL-induced apoptosis. apexbt.com
Furthermore, Z-LEHD-FMK has been instrumental in studies aimed at protecting specific cell types from apoptosis. For instance, it has been shown to protect normal human hepatocytes from TRAIL-induced apoptosis, highlighting a potential strategy for selectively killing cancer cells while sparing normal cells. medchemexpress.comresearchgate.net The use of Z-LEHD-FMK in research has also provided insights into the role of caspase-9 in various physiological and pathological processes, including neuroprotection and functional recovery in models of spinal cord injury. medkoo.comapexbt.com
Some formulations of the inhibitor are O-methylated on the aspartic acid and glutamic acid residues to enhance its stability and cell permeability, further improving its utility as a research probe. fishersci.comnovusbio.com
Table of Research Applications for Z-LEHD-FMK
| Model System | Research Finding | Reference |
|---|---|---|
| Human Colon Cancer (HCT116) and Embryonic Kidney (293) Cells | Inhibited TRAIL-induced apoptosis, suggesting the involvement of the mitochondrial pathway. | medchemexpress.comapexbt.com |
| Normal Human Hepatocytes | Protected cells from TRAIL-induced apoptosis. | medchemexpress.comresearchgate.net |
| Rat Model of Spinal Cord Injury | Reduced apoptotic cell count and protected neurons, myelin, axons, and glia. | medkoo.comapexbt.com |
| In Vitro Produced Buffalo Embryos | Enhanced the yield of pre-implantation embryos and altered the cellular stress response. | medkoo.com |
| Jurkat (Human T-cell leukemia) Cells | Reduced camptothecin-induced apoptosis. | bdbiosciences.combdbiosciences.com |
Properties
Molecular Formula |
C32H43FN6O10 |
|---|---|
Molecular Weight |
690.7 |
Appearance |
Solid powder |
Key on ui application |
Blocking Reagent ; Inhibition Assay |
bioactivity |
Inhibitor |
boiling_point |
N/A |
melting_point |
N/A |
Purity |
>98% (or refer to the Certificate of Analysis) |
sequence |
LEHD (Modifications: N-terminal benzyloxycarbonyl; C-terminal FMK; Glu-2 = Glu(OMe); Asp-4 = Asp(OMe)) |
shelf_life |
>2 years if stored properly |
shipping |
Shipped under ambient temperature as non-hazardous chemical. This product is stable enough for a few weeks during ordinary shipping and time spent in Customs. |
solubility |
Soluble in DMSO |
source |
Synthetic |
storage |
-20°C |
Synonym |
APAF-3APAF3; apoptotic protease activating factor 3; Apoptotic protease Mch-6; Apoptotic protease-activating factor 3; Cas9; CASP9; CASP-9; caspase 9, apoptosis-related cysteine peptidase; Caspase9; Caspase-9; EC 3.4.22.62; ICE-LAP6CASPASE-9c; ICE-like apoptotic protease 6; MCH6apoptosis-related cysteine protease |
Origin of Product |
United States |
Molecular and Cellular Mechanism of Action of Z Lehd Fmk
Specificity of Z-LEHD-FMK as an Irreversible Caspase-9 Inhibitor
Z-LEHD-FMK is a highly selective and irreversible inhibitor of caspase-9, an initiator caspase that plays a crucial role in the intrinsic pathway of apoptosis. apexbt.commedchemexpress.com Its specificity is attributed to its peptide sequence, Leu-Glu-His-Asp (LEHD), which is preferentially recognized by caspase-9. mblbio.comresearchgate.net This tetrapeptide sequence mimics the natural cleavage site of caspase-9 substrates, allowing Z-LEHD-FMK to specifically target and bind to this enzyme. mblbio.com The inhibitor is cell-permeable, enabling it to effectively reach its intracellular target. mblbio.comselectscience.netrndsystems.com
Interaction with the Caspase-9 Active Site
Caspases are cysteine-aspartic proteases, meaning they utilize a cysteine residue in their active site to cleave target proteins after an aspartic acid residue. mblbio.comcosmobiousa.com The LEHD peptide sequence of Z-LEHD-FMK positions the inhibitor within the active site of caspase-9. mblbio.comumass.edu The aspartic acid residue at the P1 position of the inhibitor is crucial for recognition by the S1 pocket of the caspase active site. The preceding amino acids (Leu, Glu, His) at the P4, P3, and P2 positions further contribute to the specific binding affinity for caspase-9.
Role of the Fluoromethyl Ketone (FMK) Group in Irreversible Binding
The irreversible nature of Z-LEHD-FMK inhibition is conferred by the fluoromethyl ketone (FMK) group attached to the C-terminus of the peptide. rndsystems.comnih.govbio-techne.com This reactive group forms a covalent thioether bond with the cysteine residue in the active site of caspase-9. nih.gov This covalent modification permanently inactivates the enzyme, preventing it from binding to and cleaving its natural substrates. selectscience.net The stability of this bond ensures a sustained inhibition of caspase-9 activity. rndsystems.com
Downstream Molecular Consequences of Caspase-9 Inhibition by Z-LEHD-FMK
By irreversibly inhibiting caspase-9, Z-LEHD-FMK effectively blocks the propagation of the apoptotic signal downstream of the mitochondria. apexbt.comresearchgate.net This intervention has several significant molecular consequences that ultimately prevent the execution of programmed cell death.
Prevention of Caspase-3 and Caspase-7 Activation
Activated caspase-9 is responsible for the proteolytic cleavage and subsequent activation of the executioner caspases, primarily caspase-3 and caspase-7. researchgate.netnih.gov These downstream caspases are responsible for cleaving a wide range of cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis. mblbio.com By inhibiting caspase-9, Z-LEHD-FMK prevents the activation of procaspase-3 and procaspase-7, thereby halting the apoptotic cascade. apexbt.comaacrjournals.org Studies have shown that pretreatment with Z-LEHD-FMK can abrogate the processing of both caspase-7 and caspase-3. aacrjournals.org
Impact on the Caspase Cascade Amplification
The activation of executioner caspases by initiator caspases represents a significant amplification step in the apoptotic signaling pathway. Once activated, caspase-3 can, in turn, cleave and activate more procaspase-9, creating a positive feedback loop that rapidly dismantles the cell. Z-LEHD-FMK disrupts this amplification loop by preventing the initial activation of the key executioner caspases. biocompare.com
Influence on PARP Cleavage
Poly(ADP-ribose) polymerase (PARP) is a key substrate of activated caspase-3. researchgate.netresearchgate.net Cleavage of PARP by caspase-3 is a hallmark of apoptosis and serves to prevent DNA repair and conserve cellular energy (in the form of NAD+ and ATP) for the apoptotic process. nih.govfrontiersin.org By preventing the activation of caspase-3, Z-LEHD-FMK indirectly inhibits the cleavage of PARP. researchgate.net Research has demonstrated that Z-LEHD-FMK can repress the cleavage of PARP induced by apoptotic stimuli. researchgate.net This preservation of PARP integrity is a direct downstream consequence of caspase-9 inhibition.
Effects on Apoptosome Assembly and Function
The inhibitor Z-LEHD-FMK (benzyloxycarbonyl-Leu-Glu-His-Asp-fluoromethylketone) is a highly specific, cell-permeable, and irreversible inhibitor of caspase-9. medchemexpress.comselleckchem.com Its mechanism of action is primarily centered on the direct inhibition of caspase-9's catalytic activity rather than the physical prevention of apoptosome formation. The apoptosome is a large, multimeric protein complex essential for the activation of the intrinsic pathway of apoptosis. nih.gov Its assembly is a critical step, initiated by the release of cytochrome c from the mitochondria, which then binds to the Apoptotic Protease Activating Factor 1 (Apaf-1). nih.govresearchgate.net This binding, in the presence of dATP, triggers the oligomerization of Apaf-1 into a heptameric wheel-like structure, which then recruits procaspase-9. nih.govnih.gov
Z-LEHD-FMK does not interfere with the release of cytochrome c or the subsequent oligomerization of the Apaf-1 scaffold. Its primary role is to target procaspase-9 and the activated caspase-9 enzyme associated with the fully formed apoptosome complex.
Interaction with Caspase-9 at the Apoptosome
The core function of the apoptosome is to facilitate the dimerization and subsequent activation of procaspase-9 molecules. nih.gov Procaspase-9 exists as a monomer in the cytosol and its activation is strictly dependent on this induced dimerization upon recruitment to the Apaf-1 platform. nih.gov Z-LEHD-FMK functions as a substrate mimic, targeting the active site of caspase-9. nih.gov
Research utilizing advanced techniques such as methyl-TROSY NMR spectroscopy has elucidated the structural basis of this interaction. nih.gov These studies reveal that the protease domain of caspase-9 is monomeric in solution but is driven to form a dimeric structure in the presence of Z-LEHD-FMK. nih.gov The inhibitor traps the enzyme in what would be its active, dimeric conformation by forming an irreversible, covalent thioether bond with the catalytic cysteine residue (C287) in the enzyme's active site. nih.gov By covalently occupying the active site, Z-LEHD-FMK effectively and irreversibly blocks the protease from cleaving and activating its downstream substrates, most notably the executioner procaspase-3.
Importantly, studies also indicate that there are no stable interactions between the Caspase Recruitment Domain (CARD) of caspase-9, which is responsible for docking to the Apaf-1 hub, and its own protease domain. nih.gov This lack of interaction is observed both in the presence and absence of Z-LEHD-FMK, suggesting that the inhibitor's binding to the protease domain does not allosterically interfere with the recruitment of procaspase-9 to the apoptosome. nih.govduke.edu Therefore, the assembly of the Apaf-1/procaspase-9 complex proceeds, but the enzymatic function of the complex is neutralized.
The table below summarizes findings from key studies regarding the interaction of Z-LEHD-FMK with caspase-9.
| Study Focus | Experimental Model/Technique | Key Findings | Reference |
| Caspase-9 Dimerization | SEC-MALS, Methyl-TROSY NMR | The Caspase-9 protease domain is monomeric in solution but forms a stable dimer in the presence of Z-LEHD-FMK. | nih.gov |
| Inhibition Mechanism | Structural and Biochemical Assays | Z-LEHD-FMK acts as a substrate mimic, forming a covalent bond with the active site cysteine (C287) of Caspase-9. | nih.gov |
| Effect on Apoptosis | Cell-based assays (HCT116, 293 cells) | Pre-treatment with Z-LEHD-FMK (20 µM) completely protects cells from TRAIL-induced apoptosis by inhibiting caspase-9 activity. | medchemexpress.comnih.gov |
| Domain Interaction | Methyl-TROSY NMR | No stable interaction was detected between the CARD and protease domains of Caspase-9, with or without Z-LEHD-FMK. | nih.gov |
Functional Consequences for the Apoptosome
The functional consequence of Z-LEHD-FMK's action is the abrogation of the apoptosome's primary enzymatic output. While the complex assembles and recruits the initiator caspase, the recruited caspase is rendered inert by the inhibitor. This prevents the proteolytic cascade that defines the execution phase of apoptosis.
In various cellular models, the application of Z-LEHD-FMK has been shown to effectively block apoptosis triggered by intrinsic pathway activators. For instance, in Jurkat cells treated with an anti-Fas antibody to induce apoptosis, Z-LEHD-FMK demonstrated a dose-dependent inhibition of caspase-9 activity. mblbio.com Similarly, it protects various cell types, including normal human hepatocytes, from apoptosis induced by agents like TRAIL (Tumor necrosis factor-related apoptosis-inducing ligand). nih.gov
The following table details the observed effects of Z-LEHD-FMK in cellular systems, highlighting its role in inhibiting the functional output of the apoptosome.
| Cell Line / System | Apoptotic Stimulus | Effect of Z-LEHD-FMK | Finding | Reference |
| Jurkat T-cells | Anti-Fas antibody (CH-11) | Dose-dependent inhibition of caspase-9 activity. | Blocks the intrinsic apoptotic cascade downstream of death receptor signaling. | mblbio.com |
| HCT116 (colon cancer) | TRAIL | Complete protection from TRAIL-induced toxicity. | Prevents cleavage of procaspase-3, halting the execution phase. | medchemexpress.comnih.gov |
| SW480 (colon cancer) | TRAIL | No protection from TRAIL-induced apoptosis. | Demonstrates cell-type specific differences in apoptotic pathway reliance. | nih.gov |
| Normal Human Hepatocytes | TRAIL | Significant protection from TRAIL-mediated toxicity. | Shows potential for selective protection of non-cancerous cells. | nih.gov |
Modulation of Cellular Processes by Z Lehd Fmk
Influence on Cell Viability and Proliferation in Apoptosis-Inducing Contexts
Z-LEHD-FMK has been shown to enhance cell viability and survival in various contexts where apoptosis is induced by specific stimuli. By blocking the central initiator caspase of the intrinsic pathway, the inhibitor can effectively halt the cell death program and promote survival.
In studies involving Tumor Necrosis Factor-related Apoptosis-Inducing Ligand (TRAIL), Z-LEHD-FMK demonstrated a protective effect on certain cell types. aacrjournals.orgnih.gov For instance, it protected normal human liver cells, HCT116 human colon cancer cells, and human embryonic kidney 293 cells from TRAIL-induced apoptosis. aacrjournals.orgnih.govmedchemexpress.com However, it did not protect other cancer cell lines, such as SW480 colon adenocarcinoma or H460 non-small cell lung cancer cells, from TRAIL-mediated death, highlighting a cell-type-specific role for the caspase-9 pathway in TRAIL signaling. aacrjournals.orgnih.gov
Further research has demonstrated the pro-survival effects of Z-LEHD-FMK in other models. In Jurkat T-cells induced to undergo apoptosis with camptothecin, Z-LEHD-FMK reduced the level of apoptosis by approximately 50%. bdbiosciences.combdbiosciences.com In studies on in vitro produced buffalo embryos, supplementation with Z-LEHD-FMK significantly increased cleavage and blastocyst production rates by lowering the apoptotic index. nih.gov Additionally, in lung cancer cell lines treated with Propyl gallate, Z-LEHD-FMK was able to reduce the number of dead and sub-G1 (apoptotic) cells. mdpi.com
| Cell Line / Model | Apoptosis Inducer | Observed Effect of Z-LEHD-FMK | Reference |
|---|---|---|---|
| Normal Human Liver Cells | TRAIL | Protected from apoptosis | aacrjournals.orgnih.govmedchemexpress.com |
| HCT116 (Colon Cancer) | TRAIL | Protected from apoptosis | aacrjournals.orgnih.govmedchemexpress.com |
| SW480 (Colon Cancer) | TRAIL | Not protected from apoptosis | aacrjournals.orgnih.gov |
| H460 (Lung Cancer) | TRAIL | Not protected from apoptosis | aacrjournals.orgnih.gov |
| Jurkat (T-cell Leukemia) | Camptothecin | Reduced apoptosis by ~50% | bdbiosciences.combdbiosciences.com |
| Buffalo Embryos | In Vitro Culture Stress | Increased cleavage and blastocyst rates; reduced apoptotic index | nih.gov |
| Calu-6 & A549 (Lung Cancer) | Propyl gallate | Reduced number of dead and sub-G1 cells | mdpi.com |
Investigations into Non-Apoptotic Roles of Caspase-9 via Z-LEHD-FMK
While caspase-9 is primarily known for its role in apoptosis, emerging evidence suggests its involvement in other cellular processes. The use of specific inhibitors like Z-LEHD-FMK allows researchers to probe these potential non-apoptotic functions.
Autophagy is a cellular degradation and recycling process that can have a complex and context-dependent relationship with apoptosis. nih.govmdpi.com The two pathways share molecular regulators, and their interplay is critical in determining cell fate. researchgate.net Caspases can directly influence the autophagic machinery through the cleavage of key autophagy-related (Atg) proteins.
For instance, caspases have been shown to cleave Beclin-1, a central component of the autophagosome initiation complex. researchgate.net This cleavage can generate fragments that may either inhibit autophagy or, in some cases, amplify the apoptotic signal. Similarly, other proteins like Atg3 and Atg5 can be targeted by caspases, leading to the suppression of the autophagic process. researchgate.net
By inhibiting caspase-9, Z-LEHD-FMK can prevent the activation of downstream executioner caspases that are responsible for cleaving these autophagy-related proteins. This intervention could potentially prevent the caspase-mediated suppression of autophagy, thereby allowing the autophagic process to proceed as a pro-survival response. While much of the research on this crosstalk has utilized pan-caspase inhibitors like Z-VAD-FMK nih.govnih.gov, the specific inhibition of the intrinsic pathway's initiator caspase with Z-LEHD-FMK provides a tool to investigate how mitochondrial-driven caspase activation, in particular, intersects with and modulates the autophagic pathway.
Research into Inflammatory Signaling Pathway Modulation
The caspase-9 inhibitor Z-LEHD-FMK has been investigated for its role in modulating inflammatory signaling pathways, primarily through its interaction with apoptosis and key inflammatory mediators. Research indicates that by inhibiting caspase-9, an initiator caspase in the intrinsic apoptotic pathway, Z-LEHD-FMK can influence cellular processes linked to inflammation.
Studies have explored the connection between caspase activity and the nuclear factor-kappa B (NF-κB) pathway, a critical regulator of inflammatory responses. In a study on cardiomyocyte hypertrophy, a condition with an inflammatory component, the inhibition of caspase-9 by Z-LEHD-FMK led to a significant reduction in phenylephrine (B352888) (PE)-induced NF-κB activation nih.gov. This suggests that caspase-9 activity can be an upstream event that influences the activation of this key pro-inflammatory transcription factor nih.gov. Caspases have been shown in various non-cardiac contexts to activate NF-κB signaling, indicating a potential mechanism for Z-LEHD-FMK's modulatory effects nih.gov.
Further research has touched upon the broader implications of caspase inhibition in inflammatory conditions. In studies related to Juvenile-onset Systemic Lupus Erythematosus (JSLE), an autoimmune inflammatory disease, Z-LEHD-FMK was used to probe the apoptotic pathways in neutrophils. Pre-treatment of neutrophils with Z-LEHD-FMK significantly reduced the percentage of apoptotic cells induced by serum from JSLE patients, highlighting its ability to interfere with cell death pathways that can be a source of autoantigens driving inflammation researchgate.net.
The role of caspases in the activation of inflammasomes is another area of relevant research. Inflammasomes are multiprotein complexes that, upon activation, trigger the maturation and release of pro-inflammatory cytokines like interleukin-1β (IL-1β) and IL-18 frontiersin.orgmdpi.com. While Z-LEHD-FMK specifically targets caspase-9, the broader family of caspases is central to these inflammatory processes. For instance, caspase-1 is the effector enzyme in canonical inflammasome pathways that cleaves pro-IL-1β frontiersin.orgmdpi.com. Pan-caspase inhibitors, such as Z-VAD-FMK, have been shown to inhibit inflammasome activation and reduce the secretion of pro-inflammatory cytokines nih.govfrontiersin.orgfrontiersin.org. While not a direct inhibitor of the inflammasome itself, Z-LEHD-FMK's role in the interconnected network of caspase signaling suggests it can indirectly modulate the cellular environment in which inflammatory responses like pyroptosis occur nih.govbohrium.com.
The table below summarizes key research findings regarding the modulation of inflammatory pathways by Z-LEHD-FMK.
| Cell/System Studied | Stimulus/Condition | Effect of Z-LEHD-FMK | Observed Outcome | Reference |
|---|---|---|---|---|
| Primary Cardiomyocytes | Phenylephrine (PE) | Inhibition of Caspase-9 | Suppressed PE-induced NF-κB activation. | nih.gov |
| Neutrophils (from healthy donors) | Serum from Juvenile-onset Systemic Lupus Erythematosus (JSLE) patients | Inhibition of Caspase-9 | Significantly reduced the percentage of apoptotic neutrophils. | researchgate.net |
| PC-3 Human Prostate Cancer Cells | Carnosic Acid | Attenuation of Apoptosis | Pretreatment attenuated carnosic acid-induced apoptosis, confirming the involvement of the intrinsic caspase-9 pathway. | nih.gov |
Studies on Cellular Stress Responses
Z-LEHD-FMK has been utilized as a tool to investigate the role of caspase-9 in various cellular stress responses. These studies demonstrate that inhibiting the intrinsic apoptotic pathway can significantly alter how cells cope with stressful stimuli, ranging from oxidative stress to developmental and externally induced stress.
One study specifically examined the effect of Z-LEHD-FMK on the in vitro development of buffalo embryos, a system inherently subject to cellular stress. The addition of Z-LEHD-FMK to the culture medium was found to alter the expression of several stress-related genes nih.gov. For instance, treatment with 50 μM Z-LEHD-FMK caused a significant increase in the expression of CHOP and HSP10 genes nih.gov. The expression of HSP40 was also significantly increased at concentrations of 30 μM and 50 μM nih.gov. These findings indicate that inhibiting caspase-9 can directly impact the transcriptional response of cells to the stresses of in vitro culture conditions nih.gov.
In the context of oxidative stress, caspase inhibitors have been shown to have a protective effect. Research on HeLa cells treated with hydrogen peroxide (H₂O₂) demonstrated an anti-apoptotic effect of caspase inhibitors through the early suppression of oxidative stress rndsystems.com. While this particular study focused on broader caspase inhibition, it aligns with the principle that blocking apoptotic caspases like caspase-9 can mitigate the downstream consequences of oxidative damage.
Z-LEHD-FMK has also been extensively studied in response to stress induced by Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL), a cytokine that can trigger apoptosis in various cell types. In normal human hepatocytes, which are sensitive to TRAIL, Z-LEHD-FMK provided significant protection from TRAIL-induced apoptosis nih.govresearchgate.net. Similarly, it completely protected HCT116 human colon cancer cells and 293 human embryonic kidney cells from TRAIL-mediated death nih.govmedchemexpress.com. This protective effect underscores the critical role of the caspase-9-mediated mitochondrial pathway in TRAIL-induced apoptosis in these specific cell types nih.gov. Interestingly, the same protection was not observed in other cancer cell lines like SW480, indicating cell-type specific responses to caspase-9 inhibition under TRAIL-induced stress nih.gov.
The table below details specific research findings on the effects of Z-LEHD-FMK on cellular stress responses.
| Cell/System Studied | Stress Inducer/Condition | Key Finding Related to Z-LEHD-FMK | Reference |
|---|---|---|---|
| Buffalo Pre-implantation Embryos | In vitro culture stress | Altered the expression of cellular stress genes; significantly increased CHOP, HSP10, and HSP40 at specific concentrations. | nih.gov |
| Normal Human Hepatocytes | TRAIL | Protected liver cells from TRAIL-induced apoptosis. | nih.govresearchgate.net |
| HCT116 and 293 Cells | TRAIL | Completely protected cells from TRAIL-induced toxicity. | nih.govmedchemexpress.com |
| SW480 Colon Adenocarcinoma Cells | TRAIL | Did not protect cells from TRAIL-induced apoptosis. | nih.gov |
| Jurkat Cells | Camptothecin | Reduced the level of apoptosis by approximately 50%. | bdbiosciences.com |
Z Lehd Fmk As a Research Tool: Methodologies and Applications
Application in In Vitro and Ex Vivo Cellular Models
Z-LEHD-FMK is widely employed across a range of cell-based assays to probe the function of caspase-9. Its utility spans from simple monocultures of immortalized cells to more complex primary cell and tissue models, allowing researchers to investigate apoptosis in diverse biological contexts.
Utilization in Immortalized Cell Lines for Apoptosis Studies
In immortalized cell lines, Z-LEHD-FMK serves as a critical reagent for determining the reliance of a specific apoptotic stimulus on the intrinsic pathway. A key area of investigation has been its effect on apoptosis induced by the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL). Research has shown that the protective effect of Z-LEHD-FMK is cell-line dependent, revealing different underlying molecular dependencies.
For instance, in studies involving TRAIL-induced apoptosis, the human colon cancer cell line HCT116 and the human embryonic kidney cell line 293 were protected from cell death by Z-LEHD-FMK. medchemexpress.comcosmobiousa.com In contrast, other cell lines, such as the SW480 colon adenocarcinoma and H460 non-small cell lung cancer lines, were not protected from TRAIL-induced apoptosis by the caspase-9 inhibitor. medchemexpress.com This differential sensitivity occurs even though both HCT116 and SW480 cells show similar levels of caspase-9 cleavage following TRAIL exposure, indicating that the necessity of caspase-9 activity for executing the death program varies between cell types. medchemexpress.com
Further studies using Jurkat T-cell leukemia cells treated with Fas monoclonal antibody (CH-11) demonstrated that Z-LEHD-FMK potently inhibits caspase-9 activity within the cell cytosol. mblbio.com These findings underscore the utility of Z-LEHD-FMK in mapping the specific apoptotic pathways active in different cancer cell lines.
Table 1: Differential Protective Effects of Z-LEHD-FMK in Immortalized Cell Lines
| Cell Line | Apoptotic Inducer | Protected by Z-LEHD-FMK? | Reference |
| HCT116 (Human Colon Cancer) | TRAIL | Yes | medchemexpress.comcosmobiousa.com |
| 293 (Human Embryonic Kidney) | TRAIL | Yes | medchemexpress.comcosmobiousa.com |
| SW480 (Human Colon Adenocarcinoma) | TRAIL | No | medchemexpress.com |
| H460 (Human Non-Small Cell Lung Cancer) | TRAIL | No | medchemexpress.com |
| Jurkat (Human T-cell Leukemia) | Fas mAb (CH-11) | Yes (Inhibits Caspase-9 activity) | mblbio.com |
Mechanistic Investigations in Primary Cell Cultures
Beyond immortalized cell lines, Z-LEHD-FMK is instrumental in studying apoptosis in primary cell cultures, which more closely represent the physiology of cells in vivo. A significant application is the investigation of TRAIL toxicity in normal, non-transformed cells. While TRAIL is a potent inducer of apoptosis in cancer cells, it has also shown unforeseen toxicity toward normal human hepatocytes.
In primary cultures of normal human hepatocytes, Z-LEHD-FMK was shown to provide significant protection from TRAIL-mediated toxicity. medchemexpress.comnih.govresearchgate.net Co-incubation of the liver cells with TRAIL and Z-LEHD-FMK prevented the induction of apoptosis, as measured by Annexin V staining. researchgate.net This protective effect in normal primary cells, contrasted with the lack of protection in certain cancer cell lines like SW480, suggests a potential therapeutic window where caspase-9 inhibition could shield normal tissues from damage while allowing cancer cell death to proceed. medchemexpress.comnih.gov
Use in Tissue Explant Models
The application of Z-LEHD-FMK extends to ex vivo models that preserve the complex three-dimensional structure of tissues. One such application is in the study of early embryonic development. In a study on in vitro produced buffalo embryos, the addition of Z-LEHD-FMK to the culture medium was found to enhance the yield of pre-implantation embryos. nih.gov Specifically, the inhibitor increased both the cleavage and blastocyst rates, suggesting that inhibiting the intrinsic apoptotic pathway can improve the viability and developmental competence of early-stage embryos in a culture environment. nih.gov This use demonstrates the value of Z-LEHD-FMK in modulating cellular stress and apoptosis in the context of a whole, developing organism ex vivo.
Comparative Studies with Other Caspase Inhibitors
To confirm the specificity of the intrinsic pathway's involvement, Z-LEHD-FMK is frequently used alongside other caspase inhibitors with different target profiles. These comparative studies are essential for distinguishing between the intrinsic, extrinsic, and common execution pathways of apoptosis.
Specificity Profile Relative to Pan-Caspase Inhibitors (e.g., Z-VAD-FMK)
The pan-caspase inhibitor Z-VAD-FMK (benzyloxycarbonyl-Val-Ala-Asp-fluoromethylketone) is a broad-spectrum agent that irreversibly binds to the active site of multiple caspases. While useful for determining if cell death is caspase-dependent, its lack of specificity makes it unsuitable for identifying the roles of individual caspases.
In contrast, Z-LEHD-FMK is designed for high specificity toward caspase-9, which preferentially recognizes the "LEHD" tetrapeptide sequence. cosmobiousa.commblbio.com By comparing the effects of Z-VAD-FMK and Z-LEHD-FMK, researchers can first establish that a death process is caspase-dependent (using Z-VAD-FMK) and then pinpoint the specific involvement of the intrinsic pathway (using Z-LEHD-FMK). If Z-VAD-FMK prevents apoptosis but Z-LEHD-FMK does not, it suggests that the cell death is mediated by other caspases, such as the extrinsic pathway initiator caspase-8 or the effector caspases.
Differentiation from Other Initiator and Effector Caspase Inhibitors (e.g., Z-IETD-FMK, Z-DEVD-FMK)
More nuanced studies involve comparing Z-LEHD-FMK with other specific caspase inhibitors. A common comparison is made with Z-IETD-FMK, an inhibitor of the initiator caspase-8, which is central to the extrinsic, death receptor-mediated apoptotic pathway.
This comparative approach was used in the study of TRAIL's effects on colon cancer cells. In both HCT116 and SW480 cell lines, the caspase-8 inhibitor Z-IETD-FMK successfully protected the cells from TRAIL-induced death. medchemexpress.comnih.gov However, as noted earlier, Z-LEHD-FMK only protected HCT116 cells. medchemexpress.comnih.gov This differential outcome strongly indicates that while TRAIL signaling requires caspase-8 in both cell lines, the downstream pathway diverges. In HCT116 cells, the signal relies on a caspase-9-dependent amplification loop, whereas in SW480 cells, the death signal proceeds to the effector caspases without a critical requirement for caspase-9.
Further differentiation can be made with inhibitors of effector caspases, such as Z-DEVD-FMK, which targets caspase-3. Effector caspases are the common executioners of apoptosis, activated by both intrinsic and extrinsic pathways. By using Z-LEHD-FMK, Z-IETD-FMK, and Z-DEVD-FMK in parallel experiments, researchers can precisely map the apoptotic signaling cascade from initiation to execution.
Table 2: Comparative Inhibitor Effects on TRAIL-Induced Apoptosis in Colon Cancer Cell Lines
| Inhibitor | Target Caspase | HCT116 Protection | SW480 Protection | Pathway Implication | Reference |
| Z-IETD-FMK | Caspase-8 (Extrinsic Initiator) | Yes | Yes | TRAIL requires the extrinsic pathway in both cell lines. | medchemexpress.com |
| Z-LEHD-FMK | Caspase-9 (Intrinsic Initiator) | Yes | No | HCT116 relies on the intrinsic pathway amplification loop; SW480 does not. | medchemexpress.com |
Experimental Design Considerations for Z-LEHD-FMK Application
The effective use of Z-LEHD-FMK as a research tool hinges on careful experimental design. As a cell-permeable, irreversible inhibitor of caspase-9, its application in research protocols requires meticulous consideration of factors such as concentration, incubation time, and the methods used to assess its inhibitory effects. Proper optimization of these parameters is crucial for obtaining reliable and reproducible data.
Optimization of Concentration and Incubation Time in Research Protocols
The optimal concentration and incubation time for Z-LEHD-FMK are highly dependent on the specific experimental system, including the cell type, the nature of the apoptotic stimulus, and the duration of the experiment. Therefore, it is strongly recommended that researchers perform titration experiments to determine the ideal conditions for their particular model. bdbiosciences.combdbiosciences.com
Generally, Z-LEHD-FMK is reconstituted in dimethyl sulfoxide (DMSO) to create a stock solution, which can then be diluted to the desired working concentration in cell culture media. bdbiosciences.combdbiosciences.com It is important to keep the final DMSO concentration in the culture medium low, typically not exceeding 0.2%, to avoid solvent-induced cytotoxicity that could confound the experimental results. bdbiosciences.combdbiosciences.com
Pre-incubation with Z-LEHD-FMK before the induction of apoptosis is a common practice. This allows the inhibitor to permeate the cells and bind to pro-caspase-9, preventing its activation. The duration of this pre-incubation can range from 30 minutes to 2 hours. bdbiosciences.comselleckchem.com Following pre-incubation, the apoptotic stimulus is introduced, and the cells are incubated for a further period, which can vary from a few hours to 24 hours or longer, depending on the kinetics of the apoptotic process being studied. bdbiosciences.comselleckchem.comjneurosci.org
Below is an interactive data table summarizing typical concentrations and incubation times for Z-LEHD-FMK from various research applications.
| Cell Type | Apoptotic Stimulus | Z-LEHD-FMK Concentration (µM) | Pre-incubation Time | Total Incubation Time with Stimulus | Reference |
|---|---|---|---|---|---|
| Jurkat (Human T-cell leukemia) | Camptothecin | 20 | 30 minutes | 3 hours | bdbiosciences.combdbiosciences.com |
| HCT116 and SW480 (Human colon cancer) | TRAIL | 20 | 2 hours | 4-16 hours | selleckchem.com |
| Primary rat neurons | β-Amyloid (Aβ25-35) | 40 | 1 hour | 48 hours | jneurosci.org |
| Buffalo oocytes/embryos | In vitro culture stress | 10, 20, 30, 50 | During IVM and IVC | Up to 8 days | nih.gov |
| Primary mouse neurons | Glutamate | 50 | 2-3 hours | 8 hours | nih.gov |
Methodologies for Assessing Caspase-9 Inhibition Efficacy in Research Settings (e.g., Western blot, flow cytometry)
To validate the efficacy of Z-LEHD-FMK in inhibiting caspase-9, several well-established molecular and cellular biology techniques can be employed. The choice of method often depends on the specific research question and the available equipment.
Western Blot Analysis:
Western blotting is a powerful technique to visualize the inhibition of the caspase cascade. Effective inhibition of caspase-9 by Z-LEHD-FMK prevents the activation of downstream executioner caspases, such as caspase-3. Therefore, a common approach is to probe for the cleaved, active form of caspase-3. In the presence of an effective concentration of Z-LEHD-FMK, a significant reduction in the levels of cleaved caspase-3 is expected compared to untreated, apoptosis-induced controls. biocompare.com
Another key substrate for activated caspase-3 is Poly (ADP-ribose) polymerase (PARP). Cleavage of PARP is a hallmark of apoptosis. Western blot analysis can be used to detect the cleaved fragment of PARP. Inhibition of caspase-9, and subsequently caspase-3, by Z-LEHD-FMK will result in a decrease in PARP cleavage. biocompare.comnih.gov
Flow Cytometry:
Flow cytometry offers a quantitative method to assess apoptosis at the single-cell level. A widely used assay involves staining cells with Annexin V and a viability dye like propidium iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. In a typical experiment, effective inhibition of caspase-9 by Z-LEHD-FMK will lead to a decrease in the percentage of Annexin V-positive (apoptotic) cells compared to the induced, untreated control group. bdbiosciences.combdbiosciences.com For instance, in Jurkat cells treated with camptothecin, pre-incubation with 20 µM Z-LEHD-FMK has been shown to significantly reduce the percentage of apoptotic cells. bdbiosciences.combdbiosciences.com
Fluorescently labeled inhibitors of caspases (FLICA) assays can also be used with flow cytometry. A fluorescently labeled version of a caspase inhibitor, such as FITC-LEHD-FMK, can be used to directly measure the activity of caspase-9 in living cells. merckmillipore.com A reduction in the fluorescent signal would indicate inhibition of caspase-9 activity.
The following table provides an overview of these methodologies.
| Methodology | Principle | Expected Outcome with Effective Z-LEHD-FMK Inhibition | Reference |
|---|---|---|---|
| Western Blot | Detection of specific proteins (e.g., cleaved caspase-3, cleaved PARP) using antibodies. | Reduced levels of cleaved caspase-3 and cleaved PARP. | biocompare.comnih.gov |
| Flow Cytometry (Annexin V/PI staining) | Quantification of apoptotic cells based on phosphatidylserine externalization and membrane integrity. | Decreased percentage of Annexin V-positive cells. | bdbiosciences.combdbiosciences.com |
| Flow Cytometry (FLICA assay) | Direct measurement of active caspase-9 using a fluorescently labeled inhibitor. | Reduced fluorescence signal from the labeled inhibitor. | merckmillipore.com |
Integration with Genetic Modulation Techniques (e.g., overexpression, knockdown of Caspase-9)
The combination of pharmacological inhibition with Z-LEHD-FMK and genetic modulation of caspase-9 provides a powerful approach to dissect the specific role of this enzyme in apoptotic pathways.
In studies involving the overexpression of caspase-9, Z-LEHD-FMK can be used to confirm that the observed apoptosis is indeed a direct result of caspase-9 activation. For example, in cells engineered to overexpress caspase-9, the induction of apoptosis can be significantly prevented by treatment with Z-LEHD-FMK. nih.gov This demonstrates the specificity of the apoptotic pathway initiated by the overexpressed caspase-9. One study showed that in both primary pituitary cells and HeLa cells, overexpression of caspase-9 led to apoptosis, which was prevented by the presence of a caspase-9 specific inhibitor. nih.gov
Conversely, in knockdown or knockout models of caspase-9, Z-LEHD-FMK can serve as a valuable control. While the genetic deletion of caspase-9 would be expected to inhibit the intrinsic apoptotic pathway, the use of Z-LEHD-FMK in wild-type control cells allows for a direct comparison between pharmacological and genetic inhibition. For instance, in studies on local dendrite and spine pruning in neurons, both caspase-3 knockout and treatment with a caspase-9 inhibitor (Z-LEHD-FMK) were shown to prevent these morphological changes, suggesting a crucial role for the caspase-9 to caspase-3 signaling axis in this process. jneurosci.org
Mechanistic Insights from Z Lehd Fmk Application in Preclinical Disease Models
Understanding Apoptosis in Neurodegenerative and Ischemic Models
The application of Z-LEHD-FMK in models of neurodegeneration and ischemia has provided critical insights into the role of the mitochondrial-mediated apoptotic pathway in neuronal and cardiac cell death.
In preclinical models of myocardial ischemia/reperfusion injury, the administration of Z-LEHD-FMK has demonstrated a significant protective effect. In isolated rat hearts subjected to coronary occlusion followed by reperfusion, treatment with Z-LEHD-FMK during the early reperfusion phase markedly reduced the infarct size compared to control groups. nih.govnih.gov This suggests that the activation of caspase-9 is a critical event in the cascade leading to cell death following reperfusion. nih.govnih.gov
Studies have shown that both necrosis and apoptosis contribute to myocardial cell death during ischemia-reperfusion. nih.gov The use of Z-LEHD-FMK has helped to dissect the contribution of the apoptotic pathway. In one study, the infarct-to-risk ratio was significantly lower in the Z-LEHD-FMK treated group (19.3 ± 2.4%) compared to the control group (38.5 ± 2.6%). nih.govnih.gov Furthermore, the inhibition of caspase-9 with Z-LEHD-FMK was found to significantly decrease the number of TUNEL positive cells, indicating a reduction in apoptotic cell death. physiology.org
While specific studies focusing solely on Z-LEHD-FMK in cerebral ischemia are less prevalent, research using broader caspase inhibitors has implicated the caspase family in the pathophysiology of ischemic brain injury. nih.govahajournals.org These studies have shown that caspase inhibitors can reduce neuronal injury following focal cerebral ischemia, suggesting a detrimental role for caspases in this context. ahajournals.org The synergistic effect observed when combining caspase inhibitors with other neuroprotective agents like MK-801 further underscores the therapeutic potential of targeting apoptotic pathways in stroke models. nih.gov
Table 1: Effect of Z-LEHD-FMK on Myocardial Infarct Size in a Rat Ischemia/Reperfusion Model
| Treatment Group | Infarct/Risk Ratio (%) | Reference |
|---|---|---|
| Control | 38.5 ± 2.6 | nih.gov, nih.gov |
| Z-LEHD-FMK (0.07 µM) | 19.3 ± 2.4 | nih.gov, nih.gov |
Z-LEHD-FMK has proven to be a valuable tool in understanding the role of apoptosis in the secondary injury cascade following traumatic spinal cord injury (SCI). In a rat model of SCI, the administration of Z-LEHD-FMK was shown to have a significant neuroprotective effect. nih.gov The study revealed that apoptosis occurs not only in neurons but also in other cell types such as astrocytes, oligodendrocytes, and microglia following SCI. nih.gov
Treatment with Z-LEHD-FMK effectively blocked this apoptotic process, which was associated with better functional outcomes in the treated animals. nih.gov Light and electron microscopy findings confirmed that the inhibitor protected neurons, glia, myelin, and intracellular organelles from programmed cell death. nih.gov Quantitative analysis of apoptotic cells using TUNEL staining demonstrated a significant reduction in the number of apoptotic cells in the spinal cord tissue of rats treated with Z-LEHD-FMK compared to the trauma-only control group at both 24 hours and 7 days post-injury. nih.gov
Table 2: Effect of Z-LEHD-FMK on Apoptotic Cell Count in a Rat Spinal Cord Injury Model
| Time Point | Treatment Group | Mean Apoptotic Cell Count | Reference |
|---|---|---|---|
| 24 Hours Post-injury | Trauma-Only Control | 90.25 ± 2.6 | nih.gov |
| Z-LEHD-FMK Treated | 50.5 ± 1.9 | nih.gov | |
| 7 Days Post-injury | Trauma-Only Control | 49 ± 2.1 | nih.gov |
| Z-LEHD-FMK Treated | 17.7 ± 2.6 | nih.gov |
Elucidating Apoptotic Mechanisms in Cancer Biology Research
In the field of cancer biology, Z-LEHD-FMK has been instrumental in dissecting the complex signaling pathways that govern apoptosis in response to anti-cancer therapies and in understanding the mechanisms by which cancer cells evade programmed cell death.
The use of Z-LEHD-FMK has revealed differential dependencies on the intrinsic apoptotic pathway among various cancer cell lines when treated with apoptosis-inducing agents like Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL). For instance, in response to TRAIL, the SW480 colon adenocarcinoma and H460 non-small cell lung cancer cell lines were not protected from apoptosis by Z-LEHD-FMK. nih.gov In contrast, the HCT116 colon cancer cell line and the human embryonic kidney cell line 293 were protected from TRAIL-mediated death by the caspase-9 inhibitor. nih.govmedchemexpress.com
This differential effect highlights the heterogeneity in apoptotic signaling pathways even among cancers of the same origin. Interestingly, both HCT116 and SW480 cells showed protection from TRAIL when treated with the caspase-8 inhibitor Z-IETD-FMK, and both cell lines exhibited similar levels of caspase-9 cleavage upon TRAIL exposure. nih.gov This suggests that in cell lines like SW480, apoptosis may proceed through alternative pathways that bypass the requirement for caspase-9 activation, or that the level of caspase-9 activity is sufficient to induce cell death even in the presence of the inhibitor.
Furthermore, Z-LEHD-FMK has been shown to protect normal human hepatocytes from TRAIL-induced apoptosis, a significant finding given the potential for liver toxicity with TRAIL-based therapies. nih.govresearchgate.net This selective protection of normal cells while allowing for the killing of certain cancer cells suggests a potential therapeutic window for combining caspase-9 inhibitors with pro-apoptotic agents. nih.gov
The differential response of cancer cell lines to Z-LEHD-FMK in the presence of an apoptotic stimulus provides a powerful model for investigating mechanisms of apoptosis resistance. The observation that SW480 cells, despite showing caspase-9 cleavage, are not rescued by Z-LEHD-FMK from TRAIL-induced apoptosis points towards the existence of caspase-9 independent cell death pathways or a high commitment to apoptosis once initiated. nih.gov
Resistance to apoptosis is a hallmark of cancer, and can be mediated by various mechanisms, including the downregulation of pro-apoptotic proteins or the overexpression of anti-apoptotic proteins. nih.gov The use of specific caspase inhibitors like Z-LEHD-FMK allows researchers to probe the specific nodes in the apoptotic pathway that are dysregulated in cancer cells. For example, if a cancer cell is resistant to a chemotherapeutic agent that primarily acts through the intrinsic pathway, and this resistance is not overcome by the inhibition of caspase-9, it may suggest that the resistance mechanism lies upstream of caspase-9 activation or involves parallel death pathways.
Research in Models of Organ Injury and Fibrosis (e.g., Liver, Kidney)
The application of Z-LEHD-FMK has also shed light on the role of caspase-9 in the pathophysiology of organ injury and fibrosis.
In models of liver injury, the role of caspase-9 appears to be complex. In a study using a carbon tetrachloride (CCl4)-induced acute liver injury model in mice, treatment with Z-LEHD-FMK unexpectedly exacerbated hepatocellular damage. nih.gov This was accompanied by a downregulation of autophagy markers, suggesting that in this context, caspase-9 inhibition may impair a protective autophagy response, thereby worsening the injury. nih.gov This finding indicates a potential pro-survival role for caspase-9-dependent autophagy in certain types of acute liver injury.
Conversely, in the context of kidney injury, inhibition of caspase-9 has shown protective effects. In mouse models, pharmacological inhibition of caspase-9 was found to decrease apoptosis, improve autophagy, and protect against acute kidney injury and renal fibrosis. researchgate.net These findings suggest that targeting caspase-9 could be a potential therapeutic strategy for mitigating renal fibrosis. researchgate.net The contrasting roles of caspase-9 inhibition in liver and kidney injury models highlight the context-dependent nature of apoptotic signaling in different organs and disease states.
Role in Inflammatory Disease Research Models
The selective, cell-permeable, and irreversible caspase-9 inhibitor, Z-LEHD-FMK, serves as a critical tool in preclinical research to dissect the molecular pathways of inflammatory diseases. By specifically blocking the activity of caspase-9, an initiator caspase in the intrinsic apoptotic pathway, researchers can investigate the extent to which this pathway contributes to the pathology of various inflammatory conditions. The application of Z-LEHD-FMK in experimental models helps to elucidate the role of apoptosis in the propagation of inflammation and tissue damage. For instance, studies in models of vascular inflammation have utilized caspase inhibitors to understand the mechanisms of pyroptosis, a form of inflammatory cell death, highlighting the intricate connections between different cell death pathways in inflammatory diseases. nih.gov
In the context of autoimmune disorders, dysregulated apoptosis is considered a key factor in the breakdown of immune tolerance and the persistence of autoreactive immune cells. researchgate.net Z-LEHD-FMK has been employed in models of autoimmune diseases to probe the specific involvement of the caspase-9-mediated intrinsic apoptotic pathway. In studies involving neutrophils from patients with juvenile-onset systemic lupus erythematosus (JSLE), a condition where increased neutrophil apoptosis is observed, both the caspase-9 inhibitor Z-LEHD-FMK and the caspase-8 inhibitor Z-IETD-FMK were shown to significantly reduce the percentage of apoptotic cells. researchgate.net This suggests that both the intrinsic (caspase-9 dependent) and extrinsic (caspase-8 dependent) pathways contribute to the accelerated neutrophil cell death seen in this autoimmune disease. researchgate.net The animal model for multiple sclerosis, experimental autoimmune encephalomyelitis (EAE), has also been a focus of apoptosis research, revealing that cell death affects both infiltrating immune cells and resident cells of the central nervous system, contributing to both injury and the resolution of inflammation. benthamscience.com
In infection models, Z-LEHD-FMK is used to determine the role of host cell apoptosis in response to pathogens. Apoptosis can be a host defense mechanism to eliminate infected cells and prevent pathogen replication, but some pathogens can also exploit this process. In studies with Swine acute diarrhea syndrome coronavirus (SADS-CoV), treatment with Z-LEHD-FMK was investigated to see if it could attenuate the infection. researchgate.net The research showed that inhibiting caspase-9, as well as caspase-8, suppressed SADS-CoV replication and reduced the cleavage of PARP, a key substrate of executioner caspases and a hallmark of apoptosis. researchgate.net This indicates that SADS-CoV-induced apoptosis is dependent on both the intrinsic and extrinsic pathways and that inhibiting these pathways can limit viral propagation. researchgate.net
Table 1: Application of Z-LEHD-FMK in Autoimmune and Infection Research Models
| Model System | Condition / Pathogen | Key Findings with Z-LEHD-FMK | Reference(s) |
| Healthy Donor Neutrophils | Incubated with serum from Juvenile-onset Systemic Lupus Erythematosus (JSLE) patients | Pre-treatment with Z-LEHD-FMK significantly lowered the percentage of apoptotic neutrophils, indicating the involvement of the intrinsic pathway in JSLE-induced cell death. | researchgate.net |
| Vero E6 and IPI-2I cells | Swine acute diarrhea syndrome coronavirus (SADS-CoV) Infection | Z-LEHD-FMK treatment suppressed SADS-CoV replication and reduced cleavage of the apoptosis marker PARP, demonstrating the role of the caspase-9 pathway in the viral life cycle. | researchgate.net |
Developmental Biology Contexts: Programmed Cell Death Studies
Programmed cell death, or apoptosis, is a fundamental process in developmental biology, essential for sculpting tissues, deleting unwanted structures, and regulating cell numbers. biologists.comyoutube.com Caspase-9 is a pivotal initiator caspase in the mitochondrial pathway of apoptosis and is, therefore, crucial for normal embryonic development. wikipedia.orgnih.gov Genetic knockout studies have underscored its importance; mice lacking the CASP9 gene die perinatally and exhibit severe malformations of the brain, a consequence of suppressed apoptosis during development. nih.govfrontiersin.org
The inhibitor Z-LEHD-FMK provides a pharmacological approach to probe the specific timing and location of caspase-9-dependent apoptosis during organogenesis. For example, research on the development of the ocular lens has shown that the denucleation of lens fiber cells, a critical step for lens transparency, involves caspase-9. nih.gov The addition of a caspase-9 inhibitor to differentiating lens fiber cell cultures was found to suppress this nuclear degeneration process. nih.gov
Further studies using Z-LEHD-FMK in in vitro models of embryogenesis have provided direct evidence of its ability to modulate developmental outcomes by inhibiting apoptosis. In a study on in vitro produced buffalo embryos, supplementing the culture medium with Z-LEHD-FMK was found to enhance development. nih.gov Specifically, treatment led to a significantly higher cleavage rate and blastocyst production rate. nih.gov Concurrently, blastocysts cultured with the inhibitor showed a significantly lower apoptotic index as measured by the TUNEL assay, directly linking the inhibition of caspase-9 to improved embryo viability and development. nih.gov These findings highlight the utility of Z-LEHD-FMK in understanding and potentially modulating the intricate balance between cell survival and programmed cell death that governs successful embryonic development. nih.gov
Table 2: Use of Z-LEHD-FMK in Developmental Biology Studies
| Model System | Developmental Process | Key Findings with Caspase-9 Inhibition | Reference(s) |
| In vitro produced buffalo (Bubalus bubalis) embryos | Pre-implantation embryonic development | Supplementation with Z-LEHD-FMK increased cleavage and blastocyst rates and significantly lowered the apoptotic index in blastocysts. | nih.gov |
| Cultured embryonic lens fibre cells | Lens fibre cell denucleation | A caspase-9 inhibitor suppressed the nuclear degeneration that accompanies lens fibre cell differentiation. | nih.gov |
| Xenopus embryos | Primitive erythropoiesis (blood formation) | Functional experiments showed that caspase-9 is required for the proper expression of erythroid markers, revealing a non-apoptotic role in primitive blood formation. | biologists.com |
| Mouse models (Casp9 knockout) | Central Nervous System (CNS) development | Genetic deletion of caspase-9 leads to prenatal brain malformations due to insufficient apoptosis, demonstrating its critical role in CNS sculpting. | nih.govfrontiersin.org |
Advanced Research Perspectives and Future Directions for Z Lehd Fmk
Exploration of Caspase-9 Independent Cellular Processes Influenced by Z-LEHD-FMK (if reported)
While Z-LEHD-FMK is highly selective for caspase-9, the broader class of peptide-based fluoromethyl ketone (FMK) inhibitors has been known to exhibit off-target effects. For instance, the pan-caspase inhibitor Z-VAD-FMK has been reported to inhibit other enzymes such as cathepsin B and peptide:N-glycanase (NGLY1), leading to cellular responses like autophagy that are independent of caspase inhibition. nih.govreading.ac.ukcellsignal.com Another compound, Z-FA-FMK, primarily known as a cathepsin inhibitor, has also been shown to inhibit effector caspases. nih.gov
However, specific, widely-reported caspase-9 independent cellular processes directly influenced by Z-LEHD-FMK are not extensively documented in the current literature. Most studies utilize Z-LEHD-FMK under the assumption of its high specificity for caspase-9, comparing its effects to pan-caspase inhibitors or negative controls like Z-FA-FMK to confirm the pathway's dependence on caspase-9. bio-techne.combiocompare.com The potential for off-target effects underscores the importance of careful experimental design, including the use of appropriate controls and complementary methods like genetic knockdown to validate findings attributed to caspase-9 inhibition.
Refinement of Research Methodologies Using Z-LEHD-FMK
The use of Z-LEHD-FMK has been instrumental in refining research methodologies aimed at dissecting cellular pathways. As a cell-permeable and irreversible inhibitor, it allows for the functional knockout of caspase-9 activity in both in vitro and cell-based assays. pufei.comcosmobiousa.com This enables researchers to precisely delineate the events downstream of caspase-9 activation. For example, by treating cells with an apoptotic stimulus in the presence or absence of Z-LEHD-FMK, investigators can determine whether subsequent events, such as the cleavage of specific substrates or the execution phase of apoptosis, are dependent on the intrinsic apoptotic pathway. pufei.com
The inhibitor is a standard tool for distinguishing between the intrinsic (caspase-9 dependent) and extrinsic (caspase-8 dependent) pathways of apoptosis. researchgate.net This specificity allows for a cleaner interpretation of results compared to using broad-spectrum pan-caspase inhibitors, which can mask the involvement of specific initiator caspases. frontiersin.org Investigators are encouraged to titrate the reagent to find the optimal concentration for their specific experimental system to minimize potential toxicity or off-target effects. bdbiosciences.com
A significant refinement in methodology stemming from the Z-LEHD-FMK peptide sequence is the development of fluorescently tagged probes. The most prominent example is FAM-LEHD-FMK, a probe where the carboxyfluorescein (FAM) fluorophore is attached to the LEHD peptide sequence. antibodiesinc.com This compound functions as a Fluorescent Labeled Inhibitor of CAspases (FLICA®). antibodiesinc.com
Like its non-fluorescent counterpart, FAM-LEHD-FMK is cell-permeable and binds irreversibly to the active site of caspase-9. antibodiesinc.com Once bound, the fluorescent probe is retained within the cell, and the intensity of the green fluorescence provides a direct measure of the amount of active caspase-9. aatbio.com This allows for the quantitative analysis of apoptosis induction at the single-cell level using techniques such as flow cytometry and fluorescence microscopy. antibodiesinc.com This method is considered more direct than assays measuring downstream effects like Annexin V staining, as it directly quantifies the active enzyme responsible for initiating the execution phase of intrinsic apoptosis. antibodiesinc.com
| Feature | Z-LEHD-FMK | FAM-LEHD-FMK |
|---|---|---|
| Primary Function | Irreversible inhibition of caspase-9 activity | Detection and quantification of active caspase-9 |
| Mechanism | Covalently binds to the active site of caspase-9 | Covalently binds to active caspase-9, retaining a fluorescent signal within the cell |
| Readout | Inhibition of downstream apoptotic events (e.g., PARP cleavage, cell death) | Direct fluorescence measurement (Ex/Em: ~488 nm / ~530 nm) antibodiesinc.com |
| Common Applications | Functional studies to determine pathway dependence on caspase-9 | Flow cytometry, fluorescence microscopy, fluorescence plate reader assays antibodiesinc.com |
| Cell Permeability | Yes pufei.comcosmobiousa.com | Yes antibodiesinc.comaatbio.com |
Unraveling Complex Intracellular Signaling Networks via Caspase-9 Inhibition
Z-LEHD-FMK is a powerful tool for mapping complex intracellular signaling networks. By selectively blocking the intrinsic apoptotic pathway, researchers can investigate the crosstalk between apoptosis and other cellular processes, such as survival signaling, necroptosis, and autophagy. nih.govscienceopen.com For instance, the inhibition of apoptosis can sometimes reveal an underlying, alternative cell death pathway. researchgate.netoup.com
A key area where Z-LEHD-FMK has provided clarity is in the study of apoptosis induced by the TNF-related apoptosis-inducing ligand (TRAIL). Research has shown that while some cancer cell lines are killed by TRAIL through a direct, caspase-8-mediated pathway, others rely on a mitochondrial amplification loop that requires caspase-9. researchgate.netnih.gov In studies using different cancer cell lines, Z-LEHD-FMK protected HCT116 cells from TRAIL-induced death but failed to protect SW480 cells, even though caspase-9 was cleaved in both. researchgate.netnih.gov This demonstrated a differential dependence on the intrinsic pathway, helping to classify cell-specific responses to therapeutic agents. Such studies are crucial for understanding why certain cancer cells are resistant or sensitive to specific treatments.
Contribution of Z-LEHD-FMK Studies to Fundamental Cell Death and Survival Pathway Understanding
Studies employing Z-LEHD-FMK have profoundly contributed to the fundamental understanding of cell death and survival. The inhibitor has been essential in solidifying the model of the intrinsic apoptotic pathway, confirming that the release of cytochrome c from mitochondria leads to the activation of caspase-9, which then serves as the apical caspase in this cascade. bio-techne.com
By allowing for the conditional blockade of this pathway, Z-LEHD-FMK has enabled researchers to explore the intricate balance between pro-apoptotic and pro-survival signals. It has been used to demonstrate that in some cellular contexts, the apoptotic machinery is not simply a default death switch but is actively suppressed by survival signals. The use of specific inhibitors helps to dissect the complex interplay and redundancy in cell death signaling, illustrating the plasticity of cellular responses to stress. scienceopen.com The ability to distinguish between the roles of initiator caspases, like caspase-8 and caspase-9, has been fundamental to building the detailed signaling maps that are now central to cell biology. nih.govnih.gov
Q & A
Q. What is the mechanism of action of Z-LEHD-FMK, and how does its chemical structure enable cell permeability?
Z-LEHD-FMK is an irreversible, competitive caspase-9 inhibitor that covalently binds to the enzyme’s active site via its fluoromethyl ketone (FMK) group. The inhibitor is modified with methyl esters (e.g., Glu(OMe), Asp(OMe)) to enhance cell permeability, which are cleaved by intracellular esterases to activate the compound . Its synthetic tetrapeptide sequence (Z-Leu-Glu-His-Asp) mimics the caspase-9 cleavage site, enabling specificity. For in vitro assays with purified enzymes, esterase pretreatment is required to remove methyl groups and ensure activity .
Q. How can researchers validate Z-LEHD-FMK selectivity for caspase-9 in apoptosis assays?
- Substrate specificity : Use caspase-9-specific fluorogenic substrates (e.g., LEHD-AFC) and compare activity suppression against other caspase substrates (e.g., DEVD-AFC for caspase-3) .
- Inhibitor cross-testing : Combine with pan-caspase inhibitors (e.g., Z-VAD-FMK) or caspase-8 inhibitors (e.g., Z-IETD-FMK) to isolate caspase-9-specific effects .
- Western blotting : Monitor cleavage of caspase-9 downstream targets (e.g., caspase-3) and upstream apoptotic markers (e.g., cytochrome c release) .
Q. What are the standard protocols for Z-LEHD-FMK application in cellular assays?
- Concentration range : 20–50 µM, optimized via titration (e.g., 0–40 µM in fluorescence-based assays) .
- Pretreatment time : 30 minutes pre-incubation before apoptotic stimuli (e.g., anoxia, chemotherapeutic agents) .
- Controls : Include vehicle (DMSO) and caspase-9 activation-positive controls (e.g., staurosporine) .
Advanced Research Questions
Q. How should researchers resolve discrepancies in Z-LEHD-FMK efficacy, such as failure to prevent cell death in anoxia models?
In some models (e.g., anoxia-induced muscle cell death), Z-LEHD-FMK may not rescue viability due to parallel caspase-independent pathways (e.g., necrosis, autophagy). To address this:
- Combine with necroptosis inhibitors (e.g., Nec-1) or autophagy blockers (e.g., chloroquine) .
- Validate apoptosis-specific markers (e.g., Annexin V/PI staining, caspase-3 cleavage) to confirm pathway dominance .
Q. What strategies mitigate Z-LEHD-FMK cross-reactivity with caspases 4/5 in protease studies?
- Activity-based probes : Use fluorogenic substrates specific to caspases 4/5 (e.g., WEHD-AFC) alongside LEHD-AFC to quantify off-target inhibition .
- Genetic models : Employ caspase-4/5 knockout cell lines or siRNA knockdown to isolate caspase-9 effects .
- Dose titration : Lower Z-LEHD-FMK concentrations (e.g., 10–20 µM) may reduce off-target activity while retaining caspase-9 inhibition .
Q. How does the methyl ester modification impact Z-LEHD-FMK in cell-free versus cell-based systems?
- Cell-based systems : Methyl esters enhance permeability and are hydrolyzed intracellularly to activate the inhibitor. No additional treatment is needed .
- Cell-free systems (purified enzymes) : Pre-treat Z-LEHD-FMK with esterase (e.g., porcine liver esterase) to remove methyl groups and ensure binding to caspase-9 .
Q. What are the downstream proteomic effects of prolonged Z-LEHD-FMK treatment beyond apoptosis inhibition?
DiaPASEF proteomics in chondrogenic cells revealed that caspase-9 inhibition alters metabolic pathways (e.g., glycolysis suppression, oxidative phosphorylation upregulation) and cell cycle regulators (e.g., CDK1, cyclin B1). To assess these effects:
Q. How does Z-LEHD-FMK synergize with other therapies, such as tyrosine kinase inhibitors, in cancer models?
In IM-induced apoptosis, Z-LEHD-FMK co-treatment improved cell survival by blocking caspase-9 activation, confirming its role in intrinsic apoptosis. To study synergy:
- Use combinatorial dose-response matrices (e.g., Chou-Talalay method) .
- Monitor mitochondrial membrane potential (ΔΨm) and Bcl-2/Bax ratios to assess pathway crosstalk .
Methodological Considerations
- Long-term assays : Replenish Z-LEHD-FMK every 12–24 hours in extended cultures due to protease-mediated inactivation .
- Data interpretation : Couple activity-based probes with immunoblotting to confirm caspase-9-specific inhibition, as FMK inhibitors may broadly react with cysteine proteases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
